![molecular formula C15H15N3O B2674153 1-Benzyl-5-methoxybenzimidazol-2-amine CAS No. 33235-34-6](/img/structure/B2674153.png)
1-Benzyl-5-methoxybenzimidazol-2-amine
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Overview
Description
1-Benzyl-5-methoxybenzimidazol-2-amine is a compound with the CAS Number: 33235-34-6 . It has a molecular weight of 253.3 . The IUPAC name for this compound is 1-benzyl-5-methoxy-1H-benzimidazol-2-amine . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15N3O/c1-19-12-7-8-14-13 (9-12)17-15 (16)18 (14)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3, (H2,16,17) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a melting point of 208-209 . It is stored at room temperature and its physical form is a powder .Scientific Research Applications
Microwave-assisted Synthesis
A diversity-oriented synthetic approach was employed to create benzimidazole derivatives, including 1-Benzyl-5-methoxybenzimidazol-2-amine, using microwave irradiation on ionic liquid support. This method facilitated the rapid generation of a diverse library of compounds, potentially applicable in drug discovery programs (Chanda et al., 2012).
Antimicrobial Agents
A series of benzimidazole derivatives demonstrated significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents. The study highlighted the structure-activity relationships crucial for enhancing therapeutic efficacy (Raju et al., 2010).
Cytotoxicity and Molecular Structures
Pd(II) and Pt(II) complexes containing benzimidazole ligands, including variants of this compound, were synthesized and studied for their potential anticancer properties. The structural and vibrational analyses provided insights into their square-planar geometries and coordination bonds, which are essential for their biological activities (Ghani & Mansour, 2011).
Corrosion Inhibition
Benzimidazole derivatives, closely related to this compound, showed effective inhibition of iron corrosion in hydrochloric acid solutions. This study underscores the potential of these compounds in corrosion protection applications, highlighting the role of molecular orbital characteristics in their inhibitory performance (Khaled, 2003).
GABA Uptake Inhibition
Research into GABA uptake mechanisms identified specific benzimidazole derivatives as selective inhibitors of glial GABA uptake, demonstrating the potential for neurological applications, particularly in modulating synaptic neurotransmitter levels (Falch et al., 1999).
Mechanism of Action
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-benzyl-5-methoxybenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-19-12-7-8-14-13(9-12)17-15(16)18(14)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNXIKPFBBSWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=N2)N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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